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A comprehensive guide to confirming RBM10 protein interactions using co-immunoprecipitation

(Co-IP), with a comparative look at alternative methods. This guide is tailored for researchers,

scientists, and drug development professionals.

Confirming RBM10 Protein Interactions: A
Comparative Guide
The RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing and is

implicated in various cellular processes and diseases, including cancer.[1][2][3] Understanding

its protein-protein interactions is crucial for elucidating its molecular functions. Co-

immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these

interactions. This guide provides an overview of RBM10 protein interactions confirmed by Co-

IP, a detailed experimental protocol, and a comparison with alternative methods.

RBM10 Protein Interactions Identified by Co-
Immunoprecipitation
Co-immunoprecipitation experiments have been instrumental in identifying several key

interacting partners of RBM10. These interactions shed light on RBM10's role in various

signaling pathways and cellular functions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15144495?utm_src=pdf-interest
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.603932/full
https://pubmed.ncbi.nlm.nih.gov/32947864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10445532/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interacting
Protein

Cellular
Context/Functi
on

Method of
Confirmation

Quantitative
Data

Reference

CTNNBIP1

Lung

adenocarcinoma;

Wnt/β-catenin

pathway

Co-

immunoprecipitat

ion

Interaction

confirmed by

immunoblotting

of

immunoprecipitat

ed complexes.

[4]

MDM2

Tumor

suppression; p53

pathway

Protein-protein

interaction

leading to p53

stabilization.

RBM10 binding

interferes with

the p53-MDM2

interaction.

[3]

Splicing Factors
Pre-mRNA

splicing

RBM10 is a

component of

pre-spliceosomal

complexes.

Interacts with

SF1 and U2AF.
[3][5]

DHX15/PRP43

Spliceosomal

RNA helicase

activity

Protein-protein

interaction

The G-patch

domain of

RBM10 likely

interacts with

DHX15.

[3]

FilGAP

Regulation of cell

structure and

spreading

Protein-protein

interaction

Interaction is

influenced by c-

Src

phosphorylation

of RBM10.

[6]

Vpu (HIV-1) HIV-1 infection

Co-

immunoprecipitat

ion and Mass

Spectrometry

Vpu interacts

with and

promotes the

degradation of

RBM10.

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8692145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10445532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10445532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5270529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10445532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12363165/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Co-Immunoprecipitation Protocol for RBM10
This protocol provides a general framework for performing Co-IP to validate the interaction

between RBM10 and a putative partner protein. Optimization may be required depending on

the cell type and antibodies used.

1. Cell Lysis

Culture cells (e.g., HEK293T, A549) to ~80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer: 150mM NaCl, 50mM Tris pH

7.4, 1% NP40, 0.5% deoxycholate, 0.1% SDS) supplemented with a protease inhibitor

cocktail.[8]

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate. Determine protein concentration using

a standard assay (e.g., BCA assay).

2. Immunoprecipitation

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a

rotator.

Centrifuge and collect the supernatant.

To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of the primary antibody (e.g., anti-RBM10

antibody or an antibody against the putative interacting protein). As a negative control, use a

non-specific IgG antibody.

Incubate overnight at 4°C on a rotator.
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Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at

4°C on a rotator to capture the immune complexes.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blot Analysis

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling

for 5-10 minutes.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Probe the membrane with primary antibodies against RBM10 and the putative interacting

protein overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Alternative Methods for Interaction Validation
While Co-IP is a powerful technique, other methods can be used to confirm protein-protein

interactions.
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Visualizations: Signaling Pathways and
Experimental Workflow
Signaling Pathways Involving RBM10
RBM10 is involved in several key signaling pathways that regulate cell proliferation, apoptosis,

and migration.
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Caption: RBM10's role in the RAP1/AKT/CREB and Wnt/β-catenin pathways.

RBM10 has been shown to inhibit cell proliferation through the RAP1/AKT/CREB signaling

pathway.[9] In the Wnt/β-catenin pathway, RBM10 interacts with CTNNBIP1, which is an

inhibitor of β-catenin, thereby suppressing tumor progression in lung adenocarcinoma.[4]

Experimental Workflow: Co-Immunoprecipitation
The following diagram illustrates the key steps in a co-immunoprecipitation experiment to

confirm the interaction between RBM10 and a protein of interest.
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Caption: Workflow of a co-immunoprecipitation experiment for RBM10.

This guide provides a foundational understanding for researchers aiming to investigate the

protein interaction network of RBM10. By employing co-immunoprecipitation and
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complementary techniques, a more comprehensive picture of RBM10's function in health and

disease can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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